![molecular formula C21H22FN5O2S B11275649 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11275649.png)
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by the presence of an ethoxyphenyl group, a fluorophenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where the ethoxyphenyl and fluorophenyl groups are introduced through specific reagents and conditions. For instance, the reaction may involve the use of sodium borohydride in pyridine with a small amount of water to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride in pyridine with water.
Solvents: Pyridine, acetone.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo[2,1-C][1,2,4]triazole core, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H22FN5O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-29-18-9-7-17(8-10-18)26-11-12-27-20(26)24-25-21(27)30-14-19(28)23-13-15-3-5-16(22)6-4-15/h3-10H,2,11-14H2,1H3,(H,23,28) |
InChI Key |
AFTIFDYPTRQSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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